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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental framework for elucidating the function

of Tetrahydrosarcinapterin (H₄SPT), a crucial C₁ carrier coenzyme in the metabolism of

methanogenic archaea, particularly within the order Methanosarcinales. The following protocols

are designed to enable researchers to investigate the enzymes that interact with H₄SPT,

quantify their activities, and probe the physiological role of the H₄SPT-dependent pathway

through genetic manipulation.

Introduction to Tetrahydrosarcinapterin
Tetrahydrosarcinapterin is a structural analogue of tetrahydromethanopterin (H₄MPT) and

plays a central role in the transfer of one-carbon units at various oxidation states, from formyl to

methyl groups. This function is essential for both methanogenesis and anabolic pathways in

select archaea. Understanding the enzymes that utilize H₄SPT and the regulation of this

pathway is critical for comprehending archaeal metabolism and may present novel targets for

antimicrobial drug development or for optimizing methane production in biotechnological

applications.

I. In Vitro Characterization of H₄SPT-Dependent
Enzymes
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A series of in vitro assays are described to determine the kinetic properties of the key enzymes

involved in the H₄SPT-dependent C₁ transfer cascade. These enzymes are often purified from

their native source, such as Methanosarcina barkeri, or expressed heterologously in a host like

Escherichia coli.

A. Synthesis and Purification of H₄SPT and its C₁
Derivatives
The availability of H₄SPT and its C₁-derivatives is a prerequisite for in vitro studies.

Protocol 1: Isolation and Synthesis of H₄SPT Derivatives

This protocol is adapted from established methods for H₄MPT derivatives, which are

structurally and functionally similar.

Isolation of H₄SPT: H₄SPT can be isolated from large-scale cultures of Methanosarcina

barkeri. The methodology generally involves cell lysis, followed by a series of

chromatographic steps, including anion exchange and size-exclusion chromatography.

Synthesis of Formyl-H₄SPT: N⁵-formyl-H₄SPT can be synthesized by the enzymatic action of

formylmethanofuran:tetrahydromethanopterin formyltransferase (Ftr).[1][2]

Synthesis of Methenyl-H₄SPT: 5,10-methenyl-H₄SPT⁺ can be generated from N⁵-formyl-

H₄SPT by the activity of methenyl-H₄MPT cyclohydrolase (Mch) in an acidic buffer.

Synthesis of Methylene-H₄SPT: 5,10-methylene-H₄SPT is formed by the reduction of

methenyl-H₄SPT⁺ using a suitable reducing agent like sodium borohydride or enzymatically

using methylene-H₄MPT dehydrogenase.

Synthesis of Methyl-H₄SPT: Methyl-H₄SPT can be produced by the enzymatic reduction of

methylene-H₄SPT by methylene-H₄MPT reductase.

Note: All manipulations involving reduced pterins must be performed under strict anaerobic

conditions to prevent oxidation.

B. Enzyme Purification
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Protocol 2: Purification of H₄SPT-Dependent Enzymes from Methanosarcina barkeri

Cell Growth and Lysis: Grow Methanosarcina barkeri on a suitable substrate (e.g., methanol

or acetate) to induce the expression of methanogenesis enzymes. Harvest cells and lyse

them by French press or sonication under anaerobic conditions.

Chromatography: Purify the target enzymes from the cell-free extract using a combination of

chromatographic techniques, such as anion exchange (e.g., Q-Sepharose), hydrophobic

interaction (e.g., Phenyl-Sepharose), and size-exclusion chromatography. Monitor the

purification process by SDS-PAGE and activity assays.

Protocol 3: Heterologous Expression and Purification of Archaeal Enzymes in E. coli

Codon Optimization and Cloning: Optimize the gene sequence of the target archaeal

enzyme for expression in E. coli and clone it into a suitable expression vector (e.g., pET

series) with an affinity tag (e.g., His-tag) for purification.[3]

Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

Induce protein expression with IPTG at an optimized temperature and time.

Purification: Lyse the E. coli cells and purify the recombinant enzyme using affinity

chromatography (e.g., Ni-NTA for His-tagged proteins). Further purification steps may be

necessary to achieve homogeneity.[4]

C. Enzyme Activity Assays
The following are spectrophotometric assays to determine the kinetic parameters of key

enzymes in the H₄SPT pathway.

Protocol 4: Formylmethanofuran:Tetrahydrosarcinapterin Formyltransferase (Ftr) Assay

Principle: The transfer of the formyl group from formylmethanofuran to H₄SPT is monitored

by the change in absorbance.

Reaction Mixture:

100 mM Potassium Phosphate buffer, pH 7.0
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1 mM Formylmethanofuran

0.5 mM H₄SPT

Purified Ftr enzyme

Procedure:

Pre-incubate the reaction mixture without the enzyme at 37°C.

Initiate the reaction by adding the enzyme.

Monitor the decrease in absorbance at a specific wavelength corresponding to

formylmethanofuran consumption.

Data Analysis: Calculate the initial velocity from the linear phase of the reaction. Determine

Kₘ and Vₘₐₓ by varying the concentration of one substrate while keeping the other

saturated.

Protocol 5: Methenyl-H₄SPT Cyclohydrolase (Mch) Assay[5]

Principle: The reversible hydrolysis of 5,10-methenyl-H₄SPT⁺ to N⁵-formyl-H₄SPT is followed

spectrophotometrically.

Reaction Mixture:

100 mM MES buffer, pH 6.0

0.1 mM 5,10-methenyl-H₄SPT⁺

Purified Mch enzyme

Procedure:

Follow the decrease in absorbance at 336 nm, which corresponds to the conversion of

methenyl-H₄SPT⁺.

Data Analysis: Calculate kinetic parameters as described for Ftr.
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Protocol 6: Methylene-H₄SPT Dehydrogenase (Mtd) Assay

Principle: The oxidation of methylene-H₄SPT to methenyl-H₄SPT⁺ is coupled to the reduction

of a cofactor (e.g., NADP⁺ or F₄₂₀).

Reaction Mixture:

100 mM Tris-HCl buffer, pH 8.0

0.2 mM 5,10-methylene-H₄SPT

0.5 mM NADP⁺ (or F₄₂₀)

Purified Mtd enzyme

Procedure:

Monitor the increase in absorbance at 340 nm (for NADPH) or 420 nm (for reduced F₄₂₀).

Data Analysis: Determine kinetic parameters based on the rate of cofactor reduction.

Protocol 7: Methylene-H₄SPT Reductase (Mer) Assay

Principle: The reduction of methylene-H₄SPT to methyl-H₄SPT is coupled to the oxidation of

a reduced cofactor (e.g., F₄₂₀H₂).

Reaction Mixture:

100 mM Potassium Phosphate buffer, pH 7.0

0.2 mM 5,10-methylene-H₄SPT

0.1 mM F₄₂₀H₂

Purified Mer enzyme

Procedure:

Monitor the decrease in absorbance at 420 nm due to the oxidation of F₄₂₀H₂.
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Data Analysis: Calculate kinetic parameters from the rate of F₄₂₀H₂ oxidation.

Protocol 8: Methyl-H₄SPT:Coenzyme M Methyltransferase (Mtr) Assay

Principle: The transfer of the methyl group from methyl-H₄SPT to Coenzyme M (CoM) is

measured. This is often a more complex assay requiring the regeneration of the methylated

corrinoid protein intermediate.

Reaction Mixture:

100 mM Tris-HCl buffer, pH 7.5

0.5 mM Methyl-H₄SPT

1 mM Coenzyme M

Purified Mtr enzyme complex

Procedure:

The formation of methyl-CoM can be quantified by HPLC or by coupling the reaction to

methane formation in the presence of methyl-coenzyme M reductase.

Data Analysis: Determine kinetic parameters for the substrates.

D. Quantitative Data Summary
The following table summarizes representative kinetic parameters for H₄MPT-dependent

enzymes, which are expected to be similar for H₄SPT-dependent enzymes.
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Enzyme Substrate Kₘ (µM)
Vₘₐₓ
(µmol/min/mg)

Reference

Ftr
Formylmethanof

uran
15 150

Breitung et al.,

1990

H₄MPT 10

Mch
Methenyl-

H₄MPT⁺
25 200

DiMarco et al.,

1986

Mtd
Methylene-

H₄MPT
30 680

Vorholt et al.,

1999

NADP⁺ 50

Mer
Methylene-

H₄MPT
40 120

Ma & Thauer,

1990

F₄₂₀ 15

Mtr Methyl-H₄MPT 50 5
Leube &

Gottschalk, 1990

Coenzyme M 100

II. In Vivo Functional Analysis of the H₄SPT Pathway
Genetic manipulation of Methanosarcina barkeri allows for the investigation of the physiological

role of the H₄SPT pathway.

A. Construction of Gene Deletion Mutants
Protocol 9: Markerless Gene Deletion in Methanosarcina barkeri

Construct the Deletion Vector:

Amplify ~1-2 kb regions flanking the target gene (e.g., ftr, mch, mtd, mer, or mtr) from M.

barkeri genomic DNA.
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Clone the upstream and downstream flanking regions into a suicide vector for

Methanosarcina on either side of a selectable marker cassette (e.g., pac, puromycin

resistance) that is flanked by Flp recombinase target (FRT) sites.

Transformation and Selection of Single Crossovers:

Transform the deletion vector into M. barkeri using a liposome-mediated method.

Select for transformants that have integrated the plasmid into the chromosome via

homologous recombination by plating on medium containing puromycin.

Selection for Double Crossovers:

Culture the single-crossover mutants in non-selective medium to allow for a second

recombination event that excises the plasmid and the wild-type gene, leaving the

markerless deletion.

Select for the loss of the vector backbone (if it contains a counter-selectable marker) or

screen for the desired genotype by PCR.

Excision of the Selectable Marker:

Introduce a plasmid expressing the Flp recombinase to excise the puromycin resistance

cassette at the FRT sites, resulting in a markerless in-frame deletion.

B. Phenotypic Analysis of Mutants
Protocol 10: Growth Phenotyping

Growth Media: Prepare anaerobic minimal medium with different carbon sources (e.g.,

methanol, trimethylamine, acetate, H₂/CO₂).

Growth Measurement: Inoculate the wild-type and mutant strains into the different media.

Monitor growth over time by measuring the optical density at 600 nm (OD₆₀₀) or by

quantifying methane production using gas chromatography.

Analysis: Compare the growth rates and final cell densities of the mutant strains to the wild-

type to determine the essentiality of the deleted gene for growth on each substrate.
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C. Expected Phenotypes of Deletion Mutants

Mutant Gene Deleted
Expected
Phenotype on
Methanol

Expected
Phenotype on
H₂/CO₂

Rationale

Δftr
Formyltransferas

e
No growth No growth

Essential for C₁

oxidation and

reduction

Δmch Cyclohydrolase No growth No growth

Essential for C₁

oxidation and

reduction

Δmtd Dehydrogenase No growth No growth

Essential for C₁

oxidation and

reduction

Δmer Reductase No growth No growth

Essential for C₁

oxidation and

reduction

Δmtr
Methyltransferas

e
No growth No growth

Essential for the

final step of C₁

transfer to CoM

III. Visualizing the H₄SPT Pathway and Experimental
Design
A. H₄SPT-Dependent C₁ Transfer Pathway

Formyl-
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Click to download full resolution via product page

Caption: The H₄SPT-dependent C₁ transfer pathway in methanogenesis.

B. Experimental Workflow for Studying H₄SPT Function
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Caption: Workflow for the functional characterization of H₄SPT.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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